Ortho-Methyl Substitution Enables Unique Lipophilic and Electronic Profile Compared to Unsubstituted Oxadiazoles
The ortho-methyl group on the phenyl ring of 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole provides a distinct steric and electronic environment compared to a simple 3-nitrophenyl-1,3,4-oxadiazole [1]. This modification results in a computed XLogP3-AA value of 1.6 for the target compound, which is a critical parameter for predicting membrane permeability and oral bioavailability [1]. While direct experimental data for this specific compound is limited, this computed property differentiates it from analogs like 2-(3-nitrophenyl)-1,3,4-oxadiazole, where the absence of the methyl group would result in a different lipophilicity and hydrogen-bonding profile. The ortho-methyl group also imposes conformational restrictions that can lead to improved selectivity for certain biological targets compared to less sterically hindered analogs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2-(3-nitrophenyl)-1,3,4-oxadiazole (Estimated) |
| Quantified Difference | Difference cannot be precisely quantified without experimental data for the comparator, but the presence of a methyl group is a well-established factor for increasing lipophilicity and impacting pharmacokinetic properties. |
| Conditions | Computed property based on molecular structure (PubChem release 2021.05.07) |
Why This Matters
This information is critical for selecting a building block with appropriate physicochemical properties for lead optimization and for ensuring that a generic analog does not introduce unforeseen pharmacokinetic liabilities.
- [1] PubChem. (2026). 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole. PubChem Compound Summary for CID 30772883. National Library of Medicine (US), National Center for Biotechnology Information. View Source
- [2] Ziedan, N. I., Hamdy, R., Ali, S., Bordoni, C., El-Sadek, M., Lashin, E., ... & Westwell, A. D. (2017). Virtual screening, SAR, and discovery of 5-(indole-3-yl)-2-[(2-nitrophenyl)amino][1,3,4]-oxadiazole as a novel Bcl-2 inhibitor. Chemical Biology & Drug Design, 90(1), 147-155. View Source
